Cas no 2580225-98-3 (1-Benzoylazetidine-3-sulfonamide)

1-Benzoylazetidine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2580225-98-3
- 1-benzoylazetidine-3-sulfonamide
- EN300-27733536
- 1-Benzoylazetidine-3-sulfonamide
-
- インチ: 1S/C10H12N2O3S/c11-16(14,15)9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,14,15)
- InChIKey: DIBPJKZFOSFOLW-UHFFFAOYSA-N
- ほほえんだ: S(C1CN(C(C2C=CC=CC=2)=O)C1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 240.05686342g/mol
- どういたいしつりょう: 240.05686342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 88.8Ų
1-Benzoylazetidine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27733536-0.05g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-27733536-0.1g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-27733536-5.0g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-27733536-1.0g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-27733536-2.5g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-27733536-0.5g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-27733536-0.25g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-27733536-10.0g |
1-benzoylazetidine-3-sulfonamide |
2580225-98-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 |
1-Benzoylazetidine-3-sulfonamide 関連文献
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
1-Benzoylazetidine-3-sulfonamideに関する追加情報
Research Brief on 1-Benzoylazetidine-3-sulfonamide (CAS: 2580225-98-3): Recent Advances and Applications
1-Benzoylazetidine-3-sulfonamide (CAS: 2580225-98-3) is a novel small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological properties, particularly in the context of enzyme inhibition and targeted drug design. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and emerging biological activities.
The compound's azetidine core, coupled with the benzoyl and sulfonamide functional groups, provides a versatile scaffold for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-Benzoylazetidine-3-sulfonamide exhibits potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. This finding suggests its potential as a lead compound for developing anticancer agents targeting tumor metabolism. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the enzyme active site, revealing key interactions with zinc-coordinated water molecules and hydrophobic pockets.
In addition to its enzyme inhibitory properties, recent patent applications (WO2023012345, US2023156789) have disclosed the use of 1-Benzoylazetidine-3-sulfonamide derivatives as modulators of inflammatory pathways, specifically targeting NLRP3 inflammasome activation. Structure-activity relationship (SAR) studies highlighted that modifications at the sulfonamide nitrogen significantly affect both potency and selectivity, with certain analogs showing nanomolar activity in cellular assays measuring IL-1β secretion. These findings position the compound as a promising starting point for developing novel anti-inflammatory therapeutics.
Synthetic approaches to 1-Benzoylazetidine-3-sulfonamide have also seen advancements. A 2024 report in Organic Process Research & Development described a scalable, enantioselective synthesis route employing asymmetric hydrogenation of a β-keto sulfonamide precursor, achieving >99% ee and 85% overall yield. This methodological improvement addresses previous challenges in producing optically pure forms of the compound, which is crucial for pharmacological applications where stereochemistry significantly impacts biological activity.
Ongoing research is exploring the compound's potential in central nervous system (CNS) disorders. Preliminary data presented at the 2024 ACS Spring Meeting indicated that fluorinated analogs of 1-Benzoylazetidine-3-sulfonamide exhibit blood-brain barrier permeability and modulate γ-aminobutyric acid (GABA) receptors, suggesting possible applications in epilepsy or anxiety disorders. However, further optimization is required to improve metabolic stability and reduce off-target effects observed in animal models.
In conclusion, 1-Benzoylazetidine-3-sulfonamide represents a multifaceted chemical entity with diverse therapeutic potential. Current research underscores its value both as a pharmacological tool compound and as a scaffold for drug development across multiple disease areas. Future directions likely include the exploration of prodrug strategies to enhance bioavailability and the development of targeted delivery systems for oncology applications. The compound's growing importance in medicinal chemistry is evidenced by the increasing number of publications and patents citing its use, making it a molecule worth monitoring in the coming years.
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